1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]butan-1-one
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Overview
Description
1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]butan-1-one is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound is characterized by the presence of a pyrrolidine ring attached to a piperidine ring, which is further connected to a butanone moiety.
Preparation Methods
The synthesis of 1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]butan-1-one typically involves the alkylation of 4-piperidone with pyrrolidine-1-carbonyl chloride, followed by the addition of butanone. The reaction conditions often include the use of a base such as triethylamine to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Major products formed from these reactions include N-oxides, alcohols, and substituted derivatives.
Scientific Research Applications
1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]butan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its structural similarity to other bioactive piperidine derivatives.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]butan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and enzymes involved in cellular processes .
Comparison with Similar Compounds
1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]butan-1-one can be compared with other similar compounds such as:
2-chloro-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethan-1-one: This compound has a similar structure but with a chloroacetyl group instead of a butanone moiety.
1-(chloroacetyl)-4-(1-pyrrolidinylcarbonyl)piperidine: Another similar compound with a chloroacetyl group.
The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-2-5-13(17)15-10-6-12(7-11-15)14(18)16-8-3-4-9-16/h12H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHKAHBGLZVAQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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